Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707017
InChI: InChI=1S/C11H15N3O2/c1-16-11(15)10-9(7-2-3-7)13-8-6-12-4-5-14(8)10/h7,12H,2-6H2,1H3
SMILES:
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

CAS No.:

Cat. No.: VC17707017

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate -

Specification

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C11H15N3O2/c1-16-11(15)10-9(7-2-3-7)13-8-6-12-4-5-14(8)10/h7,12H,2-6H2,1H3
Standard InChI Key ATJNDMCYBXJGQI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C2N1CCNC2)C3CC3

Introduction

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine family. It is characterized by its unique structure, which includes a cyclopropyl group attached to a nitrogen-containing bicyclic ring system. This compound is of interest due to its potential biological activities and therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multi-step organic reactions. These processes may include cyclization and functional group modifications, requiring specific conditions such as temperature control, solvent selection, and catalysts to optimize yield and purity.

Synthesis Overview

StepDescriptionConditions
1.Formation of the imidazo[1,2-a]pyrazine coreRequires specific catalysts and solvents.
2.Introduction of the cyclopropyl groupOften involves alkylation reactions.
3.Esterification to form the carboxylateTypically uses methanol and a catalyst.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and assessing the purity of the synthesized compound.

Techniques Used

TechniquePurpose
NMR SpectroscopyStructural confirmation and purity assessment.
Mass SpectrometryMolecular weight verification and purity assessment.

Potential Applications

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has potential applications in various scientific fields, including pharmaceuticals, due to its heterocyclic nature and potential interactions with biological targets.

Potential Uses

  • Pharmaceutical Research: Investigated for its therapeutic potential due to biological activities.

  • Chemical Synthesis: Used as a precursor for synthesizing other heterocyclic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator